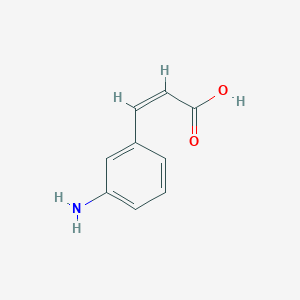

(2E)-3-(3-aminophenyl)acrylic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-3-(3-aminophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H,10H2,(H,11,12)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNXMJSYJCFTLJB-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)N)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>24.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26660916 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1664-56-8 | |

| Record name | m-Aminocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001664568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

(2E)-3-(3-aminophenyl)acrylic acid chemical properties

An In-Depth Technical Guide to (2E)-3-(3-aminophenyl)acrylic Acid: Properties, Synthesis, and Applications

Introduction

This compound, also known as (E)-3-aminocinnamic acid, is a versatile bifunctional molecule belonging to the cinnamic acid derivative family. Its structure incorporates a phenyl ring, an acrylic acid moiety, and an amino group, making it a valuable building block in various fields of chemical research. The strategic placement of the amino group at the meta position of the phenyl ring, combined with the reactive carboxylic acid and the α,β-unsaturated system, provides multiple sites for chemical modification. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development and materials science.

Physicochemical and Spectroscopic Properties

The unique arrangement of functional groups in this compound dictates its physical and chemical behavior. It is typically a solid at room temperature, with its appearance ranging from white to yellow or orange crystalline powder.[1] The presence of both an acidic (carboxylic acid) and a basic (aromatic amine) group makes it an amphoteric compound.

Core Properties

A summary of the core physicochemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 127791-53-1 | [2][3] |

| Molecular Formula | C₉H₉NO₂ | [2][4] |

| Molecular Weight | 163.17 g/mol | [4] |

| Appearance | White to Yellow to Orange powder/crystal | [1] |

| Melting Point | 180.0 to 184.0 °C | [1] |

| Purity | >98.0% (by HPLC) | [1] |

Spectroscopic Profile

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. The key data from various techniques are summarized below.

| Spectroscopy | Characteristic Features and Values |

| ¹H NMR | (400MHz, DMSO-d₆) δ (ppm): 12.32 (s, 1H, -COOH), 7.41 (d, J = 16.00 Hz, 1H, Ar-CH=), 7.06 (t, J = 8.00 Hz, 1H, Ar-H), 6.79 (d, J = 6.00 Hz, 2H, Ar-H), 6.61 (d, J = 7.60 Hz, 1H, Ar-H), 6.30 (d, J = 15.60 Hz, 1H, =CH-COOH), 5.20 (br. s., 2H, -NH₂). The large coupling constant (J ≈ 16 Hz) for the vinyl protons confirms the (E)- or trans-configuration of the double bond.[4] |

| ¹³C NMR | Expected signals include those for the carboxyl carbon (~168 ppm), aromatic carbons (110-150 ppm), and vinyl carbons (~115-145 ppm). The carbonyl carbon of the acrylic acid moiety is typically observed in the range of 165-168 ppm.[5] |

| FT-IR | Key vibrational bands include: N-H stretching from the amine group (3200-3400 cm⁻¹), O-H stretching from the carboxylic acid (broad, 2500-3300 cm⁻¹), C=O stretching from the carboxylic acid (~1700 cm⁻¹), C=C stretching of the alkene and aromatic ring (~1600-1640 cm⁻¹), and N-H bending (~1600 cm⁻¹).[6][7] |

| Mass Spec. | Electrospray ionization (ESI) typically shows the protonated molecular ion [M+H]⁺ at m/z 164.[4] |

Synthesis and Purification

The synthesis of cinnamic acids and their derivatives is a well-established area of organic chemistry. The Knoevenagel condensation is a cornerstone reaction for creating the α,β-unsaturated carboxylic acid structure.[8][9][10] A common and reliable strategy for synthesizing this compound involves a two-step process starting from 3-nitrobenzaldehyde, which avoids potential complications from the reactive amino group during the condensation step.

An alternative pathway involves the hydrolysis of a corresponding ester precursor, such as ethyl (2E)-3-(3-aminophenyl)acrylate. This method is particularly useful for final-step deprotection under mild basic conditions.[4]

Caption: Key reactive sites of this compound.

-

Aromatic Amine (-NH₂): The nucleophilic amino group is a primary site for derivatization. It readily undergoes acylation with acid chlorides or anhydrides to form amides, and reacts with sulfonyl chlorides to produce sulfonamides. [11]This functionality is key for incorporating the molecule into larger structures or for modulating its biological properties.

-

Carboxylic Acid (-COOH): The carboxyl group can be converted into a variety of derivatives. Standard esterification conditions (e.g., alcohol with an acid catalyst) yield the corresponding esters. More importantly, it can be activated (e.g., to an acid chloride or with coupling agents like EDC/HOBt) to form amide bonds with primary or secondary amines, a cornerstone reaction in medicinal chemistry. [11]

-

α,β-Unsaturated System (-CH=CH-COOH): The electron-withdrawing nature of the carboxylic acid group makes the β-carbon electrophilic and susceptible to nucleophilic conjugate addition (Michael addition). [12]This allows for the introduction of various nucleophiles. Furthermore, the alkene double bond can be hydrogenated to produce the saturated analogue, 3-(3-aminophenyl)propanoic acid.

Applications in Research and Drug Development

Cinnamic acid and its derivatives are privileged scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. [13][14][15]

-

Scaffold for Bioactive Molecules: this compound serves as a versatile starting material for synthesizing more complex molecules. The amino and carboxyl groups provide orthogonal handles for building libraries of compounds for high-throughput screening. For instance, derivatives of aminocinnamic acid have been investigated as myeloperoxidase (MPO) inhibitors and antioxidants for potential use in treating inflammatory conditions like ulcerative colitis. [16]

-

Monomer for Functional Polymers: The presence of both an amine and a carboxylic acid allows this molecule to act as an A-B type monomer in polymerization reactions. It can be used to synthesize novel polyamides or be incorporated into other polymer backbones to impart specific properties, such as pH-responsiveness or the ability to conjugate other molecules. [17]

-

Intermediate in Organic Synthesis: Beyond direct applications, it is a crucial intermediate for accessing a variety of meta-substituted benzene derivatives. The amine can be transformed via diazotization into a wide range of other functional groups, further expanding its synthetic utility.

Conclusion

This compound is a molecule of significant synthetic value, underpinned by its accessible synthesis and the versatile reactivity of its constituent functional groups. Its well-defined chemical and spectroscopic properties make it a reliable building block for researchers. For professionals in drug discovery, it represents a promising scaffold for developing novel therapeutics, while in materials science, it offers opportunities for creating advanced functional polymers. This guide provides the foundational knowledge required to expertly handle, characterize, and strategically employ this compound in a research and development setting.

References

-

G-S. Coroaba, A. et al. (2012). Cinnamic acid Derivatives and 4-Aminoantipyrine Amides – Synthesis and Evaluation of Biological Properties. International Science Community Association. Available at: [Link]

-

ResearchGate. (2016). (PDF) Cinnamic acid Derivatives and 4-Aminoantipyrine Amides – Synthesis and Evaluation of Biological Properties. Retrieved from [Link]

-

Pawar, H. S. et al. (n.d.). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. Royal Society of Chemistry. Retrieved from [Link]

-

PubMed. (2024). Protective effect of (E)-(2,4-dihydroxy)-α-aminocinnamic acid, a hydroxy cinnamic acid derivative, in an ulcerative colitis model induced by TNBS. Retrieved from [Link]

-

PubChem. (n.d.). (Z)-3-(3-Aminophenyl)acrylic acid. Retrieved from [Link]

-

MDPI. (n.d.). Cinnamic Acid Derivatives and Their Biological Efficacy. Retrieved from [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Retrieved from [Link]

-

PubMed. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. Retrieved from [Link]

-

ChemUniverse. (n.d.). This compound [P45720]. Retrieved from [Link]

-

PubMed. (1989). Modeling the reactivity of acrylic acid and acrylate anion with biological nucleophiles. Retrieved from [Link]

-

Basrah Journal of Science. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4-Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Retrieved from [Link]

-

Scirp.org. (2013). Synthesis, Spectral Characterization and Crystal Structure of 2-((3-Aminophenyl)(phenyl)methylene) hydrazinecarboxamide. Retrieved from [Link]

-

MDPI. (n.d.). Aromatic Amines in Organic Synthesis Part III; p-Aminocinnamic Acids and Their Methyl Esters. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Retrieved from [Link]

-

Russian Chemical Reviews. (n.d.). Synthesis of acrylic acid and acrylates from CO2 and ethylene — the thorny path from dream to reality. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Derivatives of 2-Mercaptobenzothiazole. Retrieved from [Link]

- Google Patents. (n.d.). EP0176846B1 - 3-amino-2-benzoyl-acrylic-acid derivatives and process for their preparation.

-

DORAS | DCU Research Repository. (n.d.). Chemical Interactions between Drugs Containing Reactive Amines and Acrylates in Aqueous Solutions. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-phenyl-acrylic acid. Retrieved from [Link]

-

Frontiers. (2022). Superporous acrylic acid and HPMC hydrogels of mefenamic acid: Formulation, characterization and optimization by central composite design. Retrieved from [Link]

-

ResearchGate. (n.d.). A novel triple-responsive poly(3-acrylamidephenylboronic acid-co-2-(dimethylamino) ethyl methacrylate)/(β-cyclodextrin-epichlorohydrin)hydrogels: Synthesis and controlled drug delivery. Retrieved from [Link]

-

Soft Matter (RSC Publishing). (2013). Poly(ethylene oxide)-block-poly(n-butyl acrylate)-block-poly(acrylic acid) triblock terpolymers with highly asymmetric hydrophilic blocks: synthesis and aqueous solution properties. Retrieved from [Link]

Sources

- 1. (E)-3-Aminocinnamic Acid | 127791-53-1 | TCI AMERICA [tcichemicals.com]

- 2. scbt.com [scbt.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Derivatives of 2-Mercaptobenzothiazole [mdpi.com]

- 6. basjsci.edu.iq [basjsci.edu.iq]

- 7. Synthesis, Spectral Characterization and Crystal Structure of 2-((3-Aminophenyl)(phenyl)methylene) hydrazinecarboxamide [scirp.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 11. BJOC - Recent advances in synthetic approaches for bioactive cinnamic acid derivatives [beilstein-journals.org]

- 12. Modeling the reactivity of acrylic acid and acrylate anion with biological nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. isca.in [isca.in]

- 14. mdpi.com [mdpi.com]

- 15. Cinnamic Acid Derivatives and Their Biological Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Protective effect of (E)-(2,4-dihydroxy)-α-aminocinnamic acid, a hydroxy cinnamic acid derivative, in an ulcerative colitis model induced by TNBS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (2E)-3-(3-aminophenyl)acrylic acid: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of (2E)-3-(3-aminophenyl)acrylic acid, a versatile building block with significant potential in drug discovery and development. We will delve into its molecular structure, synthesis, spectroscopic characterization, and explore its emerging role as a modulator of key biological pathways. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences.

Core Molecular Attributes of this compound

This compound, also known as (E)-3-aminocinnamic acid, is an organic compound featuring a phenyl ring substituted with an amino group and an acrylic acid moiety. The "(2E)" designation specifies the trans configuration of the double bond in the acrylic acid side chain, which is the more stable isomer.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₂ | [1][2] |

| Molecular Weight | 163.17 g/mol | [1] |

| CAS Number | 127791-53-1 | [1][2] |

| Predicted pKa (acidic) | ~4.5 (carboxylic acid) | QSAR Prediction[3][4][5][6][7] |

| Predicted pKa (basic) | ~4.2 (aniline) | QSAR Prediction[3][4][5][6][7] |

| Predicted LogP | 1.2 | [8] |

| Appearance | White to yellow or orange powder/crystal | TCI Chemicals |

The presence of both an acidic carboxylic group and a basic amino group makes this molecule zwitterionic at physiological pH. Its aromatic nature and the conjugated system of the acrylic acid moiety contribute to its unique chemical reactivity and spectroscopic properties.

Caption: 2D structure of this compound.

Synthesis Methodologies

The synthesis of this compound can be approached through various synthetic routes. Here, we detail a common and reliable method starting from 3-nitrobenzaldehyde, which involves a Perkin reaction followed by reduction of the nitro group.

Synthesis via Perkin Reaction and Subsequent Reduction

This two-step synthesis offers a high-yielding and straightforward route to the target molecule.

Step 1: Synthesis of (2E)-3-(3-nitrophenyl)acrylic acid

The first step employs the Perkin reaction, a condensation reaction between an aromatic aldehyde (3-nitrobenzaldehyde) and an acid anhydride (acetic anhydride) in the presence of a weak base (sodium acetate).[9][10][11][12][13]

-

Reaction: 3-nitrobenzaldehyde + Acetic Anhydride → (2E)-3-(3-nitrophenyl)acrylic acid

-

Catalyst: Anhydrous Sodium Acetate

-

Temperature: 180°C

Experimental Protocol:

-

A mixture of 3-nitrobenzaldehyde (1 mole), acetic anhydride (1.5 moles), and anhydrous sodium acetate (1 mole) is heated in a round-bottom flask equipped with a reflux condenser.

-

The reaction mixture is heated to 180°C in an oil bath for 5 hours with constant stirring.

-

After cooling, the mixture is poured into a large volume of water and boiled for 15 minutes to hydrolyze the excess acetic anhydride.

-

The solution is then allowed to cool, and the crude (2E)-3-(3-nitrophenyl)acrylic acid precipitates.

-

The precipitate is collected by filtration, washed with cold water, and recrystallized from ethanol to yield the pure product.

Causality of Experimental Choices: The use of an excess of acetic anhydride ensures the complete conversion of the aldehyde. Sodium acetate acts as the base to generate the carbanion from acetic anhydride, which is the key nucleophile in the reaction. The high temperature is necessary to overcome the activation energy of the condensation reaction.

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. Open-source QSAR models for pKa prediction using multiple machine learning approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Open-source QSAR models for pKa prediction using multiple machine learning approaches | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. (Z)-3-(3-Aminophenyl)acrylic acid | C9H9NO2 | CID 1550684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]

- 10. byjus.com [byjus.com]

- 11. Perkin reaction - Wikipedia [en.wikipedia.org]

- 12. longdom.org [longdom.org]

- 13. jk-sci.com [jk-sci.com]

A Comprehensive Technical Guide to the Synthesis of (2E)-3-(3-aminophenyl)acrylic acid

Abstract

This in-depth technical guide provides a comprehensive overview of the synthetic pathways for (2E)-3-(3-aminophenyl)acrylic acid, a valuable building block in pharmaceutical and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the prevalent synthetic strategies, including the Knoevenagel and Perkin condensations for the formation of the key intermediate, (2E)-3-(3-nitrophenyl)acrylic acid, and its subsequent reduction to the final product. The guide critically evaluates the advantages and disadvantages of different methodologies, supported by detailed experimental protocols, mechanistic insights, and comparative data. Furthermore, this document emphasizes laboratory safety and provides visual aids in the form of diagrams to elucidate the reaction pathways and workflows.

Introduction: Significance of this compound

This compound, also known as (E)-3-aminocinnamic acid, is a bifunctional organic molecule incorporating a reactive carboxylic acid and a nucleophilic aromatic amine. This unique structural arrangement makes it a versatile precursor in the synthesis of a wide range of complex organic molecules, including pharmaceuticals, agrochemicals, and specialty polymers. The trans-configuration of the acrylic acid moiety provides specific stereochemical properties that are often crucial for the biological activity or material properties of its derivatives.

The primary synthetic challenge lies in the selective introduction of the amino group onto the phenyl ring in the presence of the acrylic acid functionality. A common and effective strategy involves a two-step approach: the synthesis of a nitro-substituted precursor, (2E)-3-(3-nitrophenyl)acrylic acid, followed by the reduction of the nitro group to the desired amine. This guide will focus on the most established and reliable methods for achieving this transformation.

Synthesis of the Intermediate: (2E)-3-(3-nitrophenyl)acrylic acid

The formation of the carbon-carbon double bond in (2E)-3-(3-nitrophenyl)acrylic acid is typically achieved through condensation reactions of 3-nitrobenzaldehyde. The two most prominent and historically significant methods are the Knoevenagel condensation and the Perkin reaction.

Pathway A: Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base. For the synthesis of (2E)-3-(3-nitrophenyl)acrylic acid, 3-nitrobenzaldehyde is reacted with malonic acid in the presence of a basic catalyst such as piperidine or pyridine.

Mechanism: The reaction is initiated by the deprotonation of the active methylene compound (malonic acid) by the base to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the aldehyde (3-nitrobenzaldehyde), leading to a tetrahedral intermediate. Subsequent dehydration results in the formation of the α,β-unsaturated product. When malonic acid is used, the reaction is often followed by decarboxylation to yield the cinnamic acid derivative.

Caption: Knoevenagel Condensation Workflow.

Pathway B: Perkin Reaction

The Perkin reaction is an organic reaction that synthesizes α,β-unsaturated aromatic acids by the aldol condensation of an aromatic aldehyde and an acid anhydride, in the presence of an alkali salt of the acid. For this synthesis, 3-nitrobenzaldehyde is reacted with acetic anhydride in the presence of sodium acetate.

Mechanism: The reaction begins with the formation of an enolate from acetic anhydride, facilitated by the basic salt (sodium acetate). This enolate then adds to the carbonyl group of 3-nitrobenzaldehyde. The resulting alkoxide undergoes an intramolecular acyl transfer, followed by elimination of an acetate ion to form a mixed anhydride. Hydrolysis of this anhydride yields the final α,β-unsaturated carboxylic acid.

Caption: Perkin Reaction Experimental Workflow.

Comparative Analysis of Knoevenagel and Perkin Reactions

| Feature | Knoevenagel Condensation | Perkin Reaction |

| Reagents | 3-Nitrobenzaldehyde, Malonic Acid, Base (Piperidine/Pyridine) | 3-Nitrobenzaldehyde, Acetic Anhydride, Sodium Acetate |

| Reaction Conditions | Generally milder temperatures (reflux in pyridine) | High temperatures required (e.g., 180°C) |

| Yield | Often provides good to excellent yields | Yields can be variable but generally good (74-77%) |

| Byproducts | Water, CO2 | Acetic acid |

| Advantages | Milder conditions, often cleaner reactions. | Uses relatively inexpensive and common reagents. |

| Disadvantages | Use of potentially carcinogenic pyridine. | High reaction temperatures, longer reaction times. |

Detailed Experimental Protocols for (2E)-3-(3-nitrophenyl)acrylic acid

Protocol 2.4.1: Knoevenagel Condensation

-

In a round-bottom flask, combine 3-nitrobenzaldehyde (1.0 eq), malonic acid (1.1 eq), and pyridine (solvent).

-

Add a catalytic amount of piperidine (a few drops).

-

Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain pure (2E)-3-(3-nitrophenyl)acrylic acid.

Protocol 2.4.2: Perkin Reaction

-

In a 200-mL round-bottomed flask fitted with a reflux condenser, place 50 g (0.33 mole) of 3-nitrobenzaldehyde, 40 g (0.48 mole) of freshly fused sodium acetate, and 70 g (0.68 mole) of acetic anhydride.

-

Thoroughly mix the contents and heat the mixture in an oil bath at 180°C for approximately 13 hours.

-

After cooling slightly, pour the reaction mixture into 200–300 mL of water and filter the solid by suction.

-

Wash the solid several times with water.

-

Dissolve the crude product in a solution of aqueous ammonia and filter to remove insoluble impurities.

-

Pour the filtrate into a dilute solution of sulfuric acid to precipitate the m-nitrocinnamic acid.

-

Repeat the dissolution in aqueous ammonia and precipitation with dilute sulfuric acid for further purification.

-

Wash the final precipitate with a small amount of water and dry.

-

Recrystallize the product from boiling 95% ethanol to yield 47–49 g (74–77%) of pale yellow crystals.

Reduction of (2E)-3-(3-nitrophenyl)acrylic acid to this compound

The final step in the synthesis is the reduction of the nitro group to an amine. The two most common methods for this transformation are catalytic hydrogenation and metal-acid reduction.

Pathway C: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. It typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen, either hydrogen gas or a transfer hydrogenation reagent.

Mechanism: The reaction occurs on the surface of the metal catalyst. The nitroaromatic compound and hydrogen are adsorbed onto the catalyst surface, where the nitro group is sequentially reduced to nitroso, hydroxylamine, and finally the amine.

Caption: Catalytic Hydrogenation Experimental Workflow.

Pathway D: Metal-Acid Reduction

Reduction using a metal in an acidic medium is a classic and cost-effective method for converting nitroarenes to anilines. Common systems include iron in hydrochloric or acetic acid (Fe/HCl or Fe/AcOH) and tin in hydrochloric acid (Sn/HCl).

Mechanism: The reaction involves a series of single electron transfers from the metal to the nitro group, with subsequent protonation by the acid. This stepwise reduction proceeds through nitroso and hydroxylamine intermediates to form the final amine.

Comparative Analysis of Reduction Methods

| Feature | Catalytic Hydrogenation | Metal-Acid Reduction |

| Reagents | H2 gas, Pd/C catalyst | Metal (Fe, Sn, Zn), Acid (HCl, AcOH) |

| Conditions | Mild temperature and pressure, neutral pH possible | Acidic conditions, can be exothermic |

| Selectivity | Can reduce other functional groups (e.g., alkenes) | Generally good functional group tolerance for acid-stable groups |

| Workup | Simple filtration of catalyst | Requires neutralization and removal of metal salts, which can be cumbersome |

| Safety | Flammable H2 gas, pyrophoric catalysts | Corrosive acids, potential for delayed exotherms |

| Cost | Precious metal catalysts can be expensive | Reagents are generally inexpensive |

| Environmental | "Greener" with water as the main byproduct | Generates significant metal waste |

Detailed Experimental Protocols for Reduction

Protocol 3.4.1: Catalytic Hydrogenation

-

In a hydrogenation flask, dissolve (2E)-3-(3-nitrophenyl)acrylic acid (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol% of palladium).

-

Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) to remove air.

-

Introduce hydrogen gas, either from a balloon or by pressurizing the vessel to a desired pressure (e.g., 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitor by TLC or hydrogen uptake).

-

Once complete, carefully vent the hydrogen and purge the system with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent. Caution: The used catalyst can be pyrophoric and should be handled with care, keeping it wet.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization if necessary.

Protocol 3.4.2: Reduction with Iron and Hydrochloric Acid

-

Activate iron powder by slowly adding concentrated hydrochloric acid to granulated iron with stirring. Allow the activated iron to dry thoroughly.

-

In a three-necked flask equipped with a reflux condenser and a stirrer, dissolve (2E)-3-(3-nitrophenyl)acrylic acid (1.0 eq) in a suitable solvent like ethanol or a mixture of ethanol and water.

-

Add iron powder (e.g., 3-5 equivalents) to the solution.

-

Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise. The reaction is exothermic.

-

Continue refluxing for several hours until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture and filter to remove the iron and iron salts.

-

Make the filtrate basic by adding a solution of sodium carbonate or sodium hydroxide to precipitate the product.

-

Collect the product by filtration, wash with water, and dry.

-

Recrystallize from a suitable solvent to obtain pure this compound.

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

-

Appearance: White to yellow or orange powder/crystal.

-

Molecular Formula: C₉H₉NO₂

-

Molecular Weight: 163.17 g/mol

-

¹H NMR (400MHz, DMSO-d₆): δ 12.32 (s, 1H), 7.41 (d, J = 16.0 Hz, 1H), 7.06 (t, J = 8.0 Hz, 1H), 6.79 (d, J = 6.0 Hz, 2H), 6.61 (d, J = 7.6 Hz, 1H), 6.30 (d, J = 15.6 Hz, 1H), 5.20 (br. s., 2H).

-

Mass Spectrometry (ESI): m/z 164 (M+H)⁺.

Safety and Handling

-

3-Nitrobenzaldehyde: Irritating to eyes, respiratory system, and skin. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

(2E)-3-(3-nitrophenyl)acrylic acid: Causes skin and serious eye irritation. May cause respiratory irritation. Handle with appropriate PPE in a well-ventilated area.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The palladium on carbon catalyst can be pyrophoric, especially after use. Handle in a well-ventilated area, away from ignition sources. Purge all equipment with an inert gas before and after the reaction. Keep the used catalyst wet to prevent spontaneous ignition.

-

Metal-Acid Reduction: Hydrochloric acid is highly corrosive. Iron powder can be flammable. Reactions can be exothermic. Perform the reaction in a fume hood with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for all chemicals before use and follow standard laboratory safety procedures.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step process involving the initial formation of (2E)-3-(3-nitrophenyl)acrylic acid, followed by the reduction of the nitro group. For the first step, both the Knoevenagel and Perkin reactions are viable options, with the choice depending on the available equipment and tolerance for high temperatures or specific reagents. The Knoevenagel condensation generally offers milder reaction conditions. For the reduction step, catalytic hydrogenation is a cleaner and often more efficient method, while metal-acid reduction provides a more cost-effective alternative with good functional group tolerance. The selection of the optimal pathway will depend on the specific requirements of the synthesis, including scale, purity, cost, and safety considerations. This guide provides the necessary details for researchers to make an informed decision and execute the synthesis successfully and safely.

References

-

Loba Chemie. (2019). 3-NITROCINNAMIC ACID MSDS. Loba Chemie. Retrieved from [Link]

- Royal Society of Chemistry. (n.d.).

-

BEPLS. (2023). Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. BEPLS. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

-

PubChem. (n.d.). 3-Nitrocinnamic acid. National Institutes of Health. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction. Organic Chemistry Portal. Retrieved from [Link]

-

The Pharma Innovation. (2019). Cinnamic acid derivatives: An ERA. The Pharma Innovation. Retrieved from [Link]

-

University of Wisconsin-La Crosse. (n.d.). Part D: Chemical Safety Procedures for Laboratories. UW-La Crosse. Retrieved from [Link]

-

ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. Retrieved from [Link]

-

Rhodium.ws. (n.d.). Reduction of Aromatic Nitro Compounds With Activated Iron. Rhodium.ws. Retrieved from [Link]

- Google Patents. (n.d.). Process for the catalytic hydrogenation of aromatic nitro compounds. Google Patents.

-

Royal Society of Chemistry. (n.d.). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. Royal Society of Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Royal Society of Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. National Center for Biotechnology Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information. Retrieved from [Link]

-

Rhodes University. (n.d.). RHODES UNIVERSITY CHEMISTRY DEPARTMENT. Rhodes University. Retrieved from [Link]

-

Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Banaras Hindu University. Retrieved from [Link]

- Carl ROTH. (2025).

(2E)-3-(3-aminophenyl)acrylic acid solubility in organic solvents

An In-depth Technical Guide to the Solubility of (2E)-3-(3-aminophenyl)acrylic Acid in Organic Solvents

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. The document is intended for researchers, scientists, and professionals in drug development. It begins with a theoretical assessment of the molecule's structural attributes to predict its solubility in various organic solvents. This is followed by a detailed, step-by-step experimental protocol for the systematic determination of its solubility. The guide also includes a framework for the presentation of solubility data and discusses the underlying chemical principles governing the solubility of this compound.

Introduction: Understanding the Solubility Profile of this compound

This compound is an organic compound featuring a number of functional groups that dictate its physicochemical properties, including its solubility. The molecule possesses an acrylic acid moiety, which is polar and capable of acting as a hydrogen bond donor and acceptor. It also contains an aminophenyl group, which introduces a basic amino group and an aromatic ring. The presence of both an acidic carboxylic acid group and a basic amino group means the molecule can exist as a zwitterion, which can significantly influence its solubility.

A thorough understanding of the solubility of this compound is crucial for a variety of applications, including its use in chemical synthesis, formulation development, and biological assays. This guide provides a foundational understanding of its expected solubility based on its molecular structure and a practical framework for its experimental determination.

Theoretical Prediction of Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[1][2] This principle suggests that substances with similar polarities are more likely to be soluble in one another.[1][2] The polarity of an organic molecule is determined by the presence of polar bonds and functional groups.

The molecular structure of this compound (Figure 1) contains both polar and non-polar regions:

-

Polar Groups: The carboxylic acid (-COOH) and amino (-NH2) groups are polar and capable of hydrogen bonding.

-

Non-Polar Group: The phenyl ring is a non-polar, hydrophobic component.

The interplay of these groups will govern the solubility in different solvents.

Figure 1: Chemical Structure of this compound

A 2D representation of this compound.

Solubility in Polar Protic Solvents (e.g., Water, Methanol, Ethanol)

-

Water: The presence of both a carboxylic acid and an amino group suggests some solubility in water.[3][4] However, the non-polar phenyl ring will likely limit its aqueous solubility. The amphoteric nature of the molecule means its solubility in water will be highly pH-dependent. At its isoelectric point, the molecule will exist as a zwitterion and likely exhibit its lowest aqueous solubility. In acidic solutions, the amino group will be protonated (-NH3+), and in basic solutions, the carboxylic acid group will be deprotonated (-COO-), both of which should increase water solubility.

-

Alcohols (Methanol, Ethanol): These solvents are polar and can act as both hydrogen bond donors and acceptors.[5] Therefore, this compound is expected to have good solubility in lower-chain alcohols like methanol and ethanol.[3]

Solubility in Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone)

-

Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF): These are highly polar aprotic solvents and are generally excellent solvents for a wide range of organic compounds. It is predicted that this compound will be highly soluble in DMSO and DMF.

-

Acetone: Acetone is a polar aprotic solvent. Given that acrylic acid is soluble in acetone, it is likely that this compound will also be soluble in acetone, although perhaps to a lesser extent than in DMSO or DMF due to acetone's lower polarity.[3]

Solubility in Non-Polar Solvents (e.g., Hexane, Toluene)

-

Hexane: As a non-polar aliphatic hydrocarbon, hexane is a poor solvent for polar compounds. Due to the highly polar carboxylic acid and amino groups, this compound is expected to be insoluble or very poorly soluble in hexane.[6]

-

Toluene: Toluene is a non-polar aromatic solvent. While it is non-polar, the presence of the phenyl ring in this compound may lead to some limited solubility due to pi-pi stacking interactions. However, overall solubility is still expected to be low.

Experimental Determination of Solubility

A systematic approach is required to experimentally determine the solubility of this compound in various organic solvents.[7][8]

Materials and Equipment

-

This compound (purity >98%)

-

A range of organic solvents (e.g., water, methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade

-

Analytical balance (readable to 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for quantitative analysis

-

Glass vials with screw caps

-

Syringe filters (0.22 µm)

Experimental Workflow

The following workflow provides a robust method for determining the equilibrium solubility of the compound.

Workflow for the experimental determination of solubility.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. An amount that is visibly in excess of what will dissolve should be used (e.g., 10-20 mg).

-

Accurately pipette a known volume (e.g., 1.0 mL) of each organic solvent into the corresponding vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-to-equilibrium study can be conducted to confirm this.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.

-

Accurately dilute the filtered solution with a suitable solvent (often the same solvent or a mobile phase for HPLC) to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by measuring the response (e.g., absorbance or peak area) of the standard solutions using a validated UV-Vis or HPLC method.

-

Analyze the diluted sample solutions and determine their concentrations from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from calibration curve) x (Dilution factor)

-

Presentation of Solubility Data

The determined solubility data should be presented in a clear and concise tabular format for easy comparison.

Table 1: Predicted and Experimental Solubility of this compound at 25 °C

| Solvent Class | Solvent | Predicted Solubility | Experimental Solubility (mg/mL) |

| Polar Protic | Water (pH 7) | Low to Moderate | To be determined |

| Methanol | High | To be determined | |

| Ethanol | High | To be determined | |

| Polar Aprotic | DMSO | Very High | To be determined |

| DMF | Very High | To be determined | |

| Acetone | Moderate to High | To be determined | |

| Non-Polar | Toluene | Very Low | To be determined |

| Hexane | Insoluble | To be determined |

Conclusion

The solubility of this compound is a critical parameter for its effective use in research and development. Based on its molecular structure, it is predicted to be highly soluble in polar organic solvents, particularly polar aprotic solvents like DMSO and DMF, and polar protic solvents like methanol and ethanol. Its solubility in water is expected to be pH-dependent. Conversely, it is predicted to have very low solubility in non-polar solvents such as hexane and toluene. The experimental protocol detailed in this guide provides a reliable method for the quantitative determination of its solubility in a range of organic solvents. This information is invaluable for guiding solvent selection for chemical reactions, purifications, and formulation development.

References

- Vertex AI Search. Acrylic Acid - Solubility of Things. Accessed January 15, 2026.

- Vertex AI Search. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Accessed January 15, 2026.

- Vertex AI Search. Experiment: Solubility of Organic & Inorganic Compounds. Accessed January 15, 2026.

-

PubChem. Acrylic Acid | CH2CHCOOH | CID 6581. [Link]. Accessed January 15, 2026.

- Vertex AI Search. Solubility of Organic Compounds. Accessed January 15, 2026.

-

YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]. Accessed January 15, 2026.

-

Wikipedia. Acrylic acid. [Link]. Accessed January 15, 2026.

- Chemistry LibreTexts. 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Accessed January 15, 2026.

-

PubChem. (Z)-3-(3-Aminophenyl)acrylic acid | C9H9NO2 | CID 1550684. [Link]. Accessed January 15, 2026.

- Google Patents. US4296019A - Solvent blends for ethylene copolymers. . Accessed January 15, 2026.

-

Ataman Kimya. ACRYLIC ACID. [Link]. Accessed January 15, 2026.

-

Chemistry Steps. Solubility of Organic Compounds. [Link]. Accessed January 15, 2026.

-

ChemUniverse. This compound [P45720]. [Link]. Accessed January 15, 2026.

- DuPont. RESIN SOLUBILITY. Accessed January 15, 2026.

-

National Technical Information Service. Solubility of Organic and Inorganic Chemicals in Selected Solvents. [Link]. Accessed January 15, 2026.

- Chemistry LibreTexts. 1.6: Physical properties of organic compounds. Accessed January 15, 2026.

-

National Institutes of Health. Solubility and Decomposition of Organic Compounds in Subcritical Water. [Link]. Accessed January 15, 2026.

-

ResearchGate. Is that possible to dissolve poly(acrylamide-co-acrylic acid) in methanol completely?. [Link]. Accessed January 15, 2026.

Sources

- 1. chem.ws [chem.ws]

- 2. youtube.com [youtube.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Acrylic acid - Wikipedia [en.wikipedia.org]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

(2E)-3-(3-Aminophenyl)acrylic Acid: A Comprehensive Technical Guide to its Synthesis and Applications as a Starting Material

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(2E)-3-(3-aminophenyl)acrylic acid, also known as 3-aminocinnamic acid, is a versatile organic compound that serves as a crucial starting material and building block in the synthesis of a wide array of complex molecules.[1][2] Its structure, featuring a phenyl ring substituted with both an amino group and an acrylic acid moiety, provides multiple reactive sites for chemical modification. This unique combination of functional groups makes it an attractive scaffold in medicinal chemistry and materials science. In the pharmaceutical industry, derivatives of cinnamic acid have garnered significant attention for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] This guide provides a detailed exploration of the synthesis of this compound, with a focus on the underlying principles of the chosen synthetic routes and its subsequent use in the development of novel chemical entities.

Synthesis of this compound: The Knoevenagel-Doebner Condensation

The most common and efficient method for the synthesis of this compound and other substituted cinnamic acids is the Knoevenagel condensation, particularly the Doebner modification.[6][7][8] This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.[9][10]

Core Principles and Rationale

The Knoevenagel-Doebner condensation is favored for several reasons:

-

High Stereoselectivity: The reaction typically yields the thermodynamically more stable trans (E) isomer, which is often the desired stereochemistry for biological activity.

-

Mild Reaction Conditions: The use of weak bases like pyridine and piperidine allows for the reaction to proceed under relatively mild conditions, minimizing side reactions and decomposition of sensitive functional groups.[11][12]

-

In-situ Decarboxylation: When malonic acid is used as the active methylene compound, the initial condensation product, a dicarboxylic acid intermediate, readily undergoes decarboxylation under the reaction conditions to afford the final α,β-unsaturated carboxylic acid.[7][8]

The primary starting materials for this synthesis are 3-aminobenzaldehyde and malonic acid. 3-Aminobenzaldehyde provides the core aminophenyl group, while malonic acid serves as the source for the two carbons of the acrylic acid moiety.[13]

Experimental Workflow and Mechanism

The synthesis of this compound via the Knoevenagel-Doebner condensation can be visualized as a multi-step process.

Caption: Experimental workflow for the synthesis of this compound.

The mechanism of the Knoevenagel-Doebner condensation proceeds through several key steps:

-

Enolate Formation: The basic catalyst, typically piperidine, deprotonates the active methylene group of malonic acid to form a nucleophilic enolate.

-

Nucleophilic Attack: The enolate attacks the carbonyl carbon of 3-aminobenzaldehyde, forming a tetrahedral intermediate.

-

Dehydration: The intermediate undergoes dehydration to form an α,β-unsaturated dicarboxylic acid.

-

Decarboxylation: Upon heating in the presence of pyridine, the dicarboxylic acid intermediate loses a molecule of carbon dioxide to yield the final product, this compound.[6][7]

Detailed Experimental Protocol

Materials:

-

3-Aminobenzaldehyde

-

Malonic acid

-

Pyridine (anhydrous)

-

Piperidine

-

Hydrochloric acid (concentrated)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-aminobenzaldehyde (1.0 equivalent) in anhydrous pyridine.

-

To this solution, add malonic acid (1.1 equivalents) and a catalytic amount of piperidine (0.05 equivalents).

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and an excess of concentrated hydrochloric acid.

-

A precipitate will form. Stir the mixture for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Quantitative Data Summary:

| Parameter | Value |

| Molar Ratio (3-Aminobenzaldehyde:Malonic Acid) | 1 : 1.1 |

| Catalyst | Piperidine |

| Solvent | Pyridine |

| Reaction Temperature | Reflux |

| Reaction Time | 2-4 hours |

| Typical Yield | 80-90% |

This compound as a Starting Material in Drug Development

The strategic placement of the amino and carboxylic acid functional groups on the cinnamic acid scaffold makes this compound a valuable precursor for the synthesis of a diverse range of bioactive molecules.

Synthesis of Cinnamic Acid Amides and Esters

The carboxylic acid moiety can be readily converted into amides and esters through standard coupling reactions.[1][4][14] These modifications are often employed to modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule. For instance, the synthesis of cinnamamides can be achieved by reacting this compound with various amines in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Role in the Synthesis of Kinase Inhibitors

Cinnamic acid derivatives have emerged as a promising class of protein kinase inhibitors.[5][15][16] Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer.[17][18] The cinnamoyl scaffold can be elaborated to design potent and selective inhibitors of various oncogenic kinases.[15] For example, the amino group of this compound can be functionalized to introduce pharmacophores that interact with specific residues in the ATP-binding pocket of a target kinase.

Caption: Role of this compound in drug development.

Conclusion

This compound is a key synthetic intermediate with significant applications in the fields of medicinal chemistry and drug discovery. Its efficient synthesis via the Knoevenagel-Doebner condensation provides a reliable source of this versatile building block. The presence of multiple reactive sites allows for the straightforward generation of diverse libraries of cinnamic acid derivatives, which have shown promise as potent inhibitors of various therapeutic targets, particularly protein kinases. This guide has provided a comprehensive overview of the synthesis and utility of this compound, offering valuable insights for researchers and scientists engaged in the development of novel therapeutics.

References

- Chen, J., et al. (2024).

-

da Silva, A. F., et al. (2023). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. ResearchGate. [Link]

-

Vishnoi, S., Agrawal, V., & Kasana, V. K. (2014). Synthesis and Structure–Activity Relationships of Substituted Cinnamic Acids and Amide Analogues: A New Class of Herbicides. Journal of Agricultural and Food Chemistry, 62(21), 4839–4845. [Link]

-

Al-Ostoot, F. H., et al. (2022). A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives. Molecules, 27(16), 5143. [Link]

-

ResearchGate. (2018). Knoevenagel condensation of benzaldehyde 1a with malonic acid 3 with hydrobenzamide 2a as a catalyst towards cinnamic dicarboxylic acid 4a. [Link]

-

Mielecki, M., & Lesyng, B. (2016). Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects. Current medicinal chemistry, 23(13), 1336–1362. [Link]

-

Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

-

NRO-Chemistry. (2022, November 25). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube. [Link]

-

Wikipedia. (2023, December 2). Knoevenagel condensation. [Link]

- Pandya, K. C., & Vahidy, T. A. (1937). The condensation of aldehydes with malonic acid. Proceedings of the Indian Academy of Sciences - Section A, 6(3), 158–165.

-

ResearchGate. (2016). Structures of the modern cinnamic acid derivatives as inhibitors of the serine/threonine protein kinases with indicated kinase affinities. [Link]

-

ResearchGate. (2016). Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases – Structure, Mechanisms and Biomedical Effects. [Link]

-

Mielecki, M., & Lesyng, B. (2016). Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases – Structure, Mechanisms and Biomedical Effects. ResearchGate. [Link]

-

Organic Syntheses. (1941). Malonic acid, benzal-, diethyl ester. Organic Syntheses, 21, 48. [Link]

-

ResearchGate. (2014). Three-component Mannich reactions of aromatic amines, aromatic aldehyde, and Malonic ester. [Link]

-

ChemBK. 3-AMINOBENZALDEHYDE. [Link]

-

Al-Khalaf, A. A., et al. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4-Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Basrah Journal of Science, 40(2), 437-464. [Link]

-

Bentham Science. (2016). Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases – Structure, Mechanisms and Biomedical Effects. [Link]

- Google Patents. (1986).

-

White, B. (2015). Chemical Interactions between Drugs Containing Reactive Amines and Acrylates in Aqueous Solutions. DORAS | DCU Research Repository. [Link]

-

Al-Sheikhly, M., et al. (2021). Synthesis and Characterization of Gamma Radiation Induced Diallyldimethylammonium Chloride-Acrylic Acid-(3-Acrylamidopropyl) Trimethylammonium Chloride Superabsorbent Hydrogel. Polymers, 13(16), 2758. [Link]

Sources

- 1. BJOC - Recent advances in synthetic approaches for bioactive cinnamic acid derivatives [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A Review of Cinnamic Acid’s Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Knoevenagel Condensation [organic-chemistry.org]

- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. ias.ac.in [ias.ac.in]

- 13. chembk.com [chembk.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. benthamscience.com [benthamscience.com]

An In-depth Technical Guide on (2E)-3-(3-aminophenyl)acrylic acid as a Monomer for Polymerization

Foreword: Unlocking the Potential of a Versatile Monomer

To the researchers, scientists, and drug development professionals dedicated to advancing therapeutic delivery, this guide serves as a comprehensive technical resource on the polymerization of (2E)-3-(3-aminophenyl)acrylic acid. This unique monomer, possessing a confluence of reactive functional groups—an aromatic amine, a carboxylic acid, and a vinyl group—presents a compelling platform for the synthesis of novel polymers with tunable properties. While the direct polymerization of this specific monomer is not extensively documented in publicly available literature, this guide synthesizes established principles of polymer chemistry to provide robust, scientifically grounded protocols and insights. By leveraging our collective expertise, we can unlock the potential of this versatile building block for the next generation of drug delivery systems and advanced biomaterials.

The Monomer: this compound - A Trifunctional Building Block

This compound, also known as 3-aminocinnamic acid, is a crystalline solid with the chemical formula C₉H₉NO₂ and a molecular weight of 163.17 g/mol [1]. Its structure is characterized by a phenyl ring substituted with both an amino group and an acrylic acid moiety in a trans configuration. This unique arrangement of functional groups dictates its reactivity and potential for polymerization.

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO₂ | [1] |

| Molecular Weight | 163.17 g/mol | [1] |

| CAS Number | 127791-53-1 | [2][3] |

| Appearance | Crystalline solid | |

| Key Functional Groups | Primary Aromatic Amine, Carboxylic Acid, Alkene |

Synthesis of the Monomer

A common synthetic route to this compound involves the hydrolysis of its corresponding ester precursor. A typical laboratory-scale synthesis is outlined below[1]:

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve the ester precursor (e.g., methyl (2E)-3-(3-aminophenyl)acrylate) in a mixture of methanol, tetrahydrofuran, and water.

-

Hydrolysis: To the stirred solution, add lithium hydroxide (LiOH) and continue stirring at room temperature for approximately 12 hours.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the organic solvents.

-

Acidification and Extraction: Dilute the residue with water and acidify using a saturated aqueous solution of citric acid. Extract the aqueous solution with ethyl acetate.

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a solid.

Diagram of Monomer Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Polymerization Strategies: Harnessing the Reactivity of a Trifunctional Monomer

The presence of three distinct functional groups in this compound allows for a variety of polymerization strategies. The choice of method will dictate the final polymer architecture, properties, and potential applications.

Free-Radical Polymerization: Targeting the Vinyl Group

The acrylic double bond is susceptible to free-radical polymerization, leading to the formation of a poly(acrylic acid) backbone with pendant aminophenyl groups. This approach is advantageous for creating water-soluble or pH-responsive polymers.

Causality Behind Experimental Choices:

-

Initiator: A free-radical initiator such as benzoyl peroxide (BPO) or 2,2'-azobisisobutyronitrile (AIBN) is required to generate the initial radical species that will attack the vinyl group of the monomer. The choice of initiator depends on the desired reaction temperature and solvent.

-

Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) is a suitable choice to dissolve both the monomer and the resulting polymer.

-

Inert Atmosphere: It is crucial to conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from inhibiting the radical chain reaction.

-

Temperature: The reaction temperature is chosen to ensure an appropriate rate of initiator decomposition and propagation. For AIBN in DMF, a temperature around 70°C is common.

Experimental Protocol: Free-Radical Polymerization

-

Monomer Preparation: Dissolve a predetermined quantity of this compound and AIBN in DMF in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Inerting the System: Purge the reaction mixture with nitrogen for at least 30 minutes to remove dissolved oxygen.

-

Polymerization: Immerse the flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 24 hours).

-

Isolation and Purification: Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent such as methanol, with vigorous stirring.

-

Drying: Filter the precipitated polymer, wash with fresh non-solvent, and dry under vacuum to a constant weight.

Diagram of Free-Radical Polymerization Workflow

Caption: Workflow for free-radical polymerization.

Condensation Polymerization: Engaging the Amino and Carboxylic Acid Groups

The amino and carboxylic acid functionalities of the monomer can participate in condensation polymerization to form polyamides. This can be achieved through self-condensation or by reacting with a suitable comonomer. For self-condensation, the formation of a polyamide is a viable route, particularly at elevated temperatures. Alternatively, reaction with a diacyl chloride can yield a polyamide with a more defined structure.

Causality Behind Experimental Choices:

-

Self-Condensation: This method relies on the direct reaction between the amine and carboxylic acid groups of the monomer. It typically requires high temperatures and the removal of water to drive the reaction to completion.

-

Reaction with a Diacyl Chloride: To create a more controlled polyamide structure, a diacyl chloride can be used as a comonomer. The reaction is typically carried out at lower temperatures in the presence of an acid scavenger (like a tertiary amine) to neutralize the HCl byproduct.

-

Solvent: A polar aprotic solvent that can dissolve the monomers and the resulting polyamide is necessary.

Experimental Protocol: Condensation Polymerization with a Diacyl Chloride

-

Monomer Solution: In a flask under a nitrogen atmosphere, dissolve this compound and a tertiary amine (e.g., triethylamine) in a suitable anhydrous solvent (e.g., N,N-dimethylacetamide).

-

Addition of Diacyl Chloride: Cool the solution in an ice bath and slowly add a solution of a diacyl chloride (e.g., terephthaloyl chloride) in the same solvent.

-

Polymerization: Allow the reaction to warm to room temperature and stir for several hours.

-

Isolation: Precipitate the resulting polyamide by pouring the reaction mixture into a non-solvent.

-

Purification and Drying: Filter the polymer, wash thoroughly to remove any unreacted monomers and salts, and dry under vacuum.

Diagram of Condensation Polymerization Workflow

Caption: Workflow for condensation polymerization.

Polymer Characterization: Elucidating Structure and Properties

Thorough characterization of the synthesized polymer is essential to confirm its structure, determine its molecular weight and distribution, and understand its physical and chemical properties.

Spectroscopic Analysis

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool to confirm the successful polymerization. In the case of free-radical polymerization, the disappearance of the C=C stretching vibration (around 1630 cm⁻¹) from the monomer is a key indicator. For condensation polymerization, the formation of an amide bond will be evident by the appearance of a characteristic amide C=O stretch (around 1650 cm⁻¹) and N-H bend (around 1550 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the polymer's structure. For the free-radical polymer, the disappearance of the vinyl proton signals from the monomer spectrum and the appearance of broad signals corresponding to the polymer backbone are expected. For the polyamide, the formation of the amide linkage can be confirmed by the appearance of a new N-H proton signal in the ¹H NMR spectrum.

Molecular Weight Determination

-

Gel Permeation Chromatography (GPC): GPC is the standard technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. This information is crucial for understanding the polymer's physical properties and performance in applications.

Expected Characterization Data Summary

| Technique | Expected Observations for Free-Radical Polymer | Expected Observations for Condensation Polymer |

| FTIR | Disappearance of C=C stretch (~1630 cm⁻¹). Broad O-H and N-H stretches. | Appearance of amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹). |

| ¹H NMR | Disappearance of vinyl protons. Broadening of aromatic and backbone proton signals. | Appearance of amide N-H proton signal. Shifts in aromatic proton signals. |

| ¹³C NMR | Appearance of new signals for the polymer backbone carbons. | Appearance of a new carbonyl carbon signal for the amide. |

| GPC | Determination of Mn, Mw, and PDI. | Determination of Mn, Mw, and PDI. |

Applications in Drug Development: A Polymer with Therapeutic Potential

The unique amphiphilic nature of poly(this compound), with its hydrophilic carboxylic acid and amino groups and hydrophobic phenyl rings, makes it a promising candidate for various applications in drug delivery.

Hydrogel Formation for Controlled Release

The carboxylic acid groups in the polymer backbone can be crosslinked to form hydrogels. These hydrogels can exhibit pH-responsive swelling behavior, making them ideal for controlled drug release applications. At physiological pH, the carboxylic acid groups will be deprotonated, leading to electrostatic repulsion and swelling of the hydrogel, which can facilitate the release of an encapsulated drug.

Nanoparticle Formulation for Targeted Delivery

The amphiphilic nature of the polymer can be exploited to form self-assembling nanoparticles in aqueous solutions. The hydrophobic cores of these nanoparticles can encapsulate hydrophobic drugs, improving their solubility and bioavailability. The surface of the nanoparticles can be further functionalized, for example, by attaching targeting ligands to direct the drug to specific cells or tissues.

Bioadhesion

The presence of carboxylic acid and amine groups can promote adhesion to biological tissues, which is a desirable property for mucosal drug delivery systems.

Diagram of Polymer Applications in Drug Delivery

Caption: Potential applications in drug delivery.

Future Perspectives and Conclusion

This compound is a monomer with significant untapped potential. The ability to polymerize this molecule through various routes opens up a vast design space for new materials with tailored properties. Further research should focus on the detailed investigation of the polymerization kinetics and the structure-property relationships of the resulting polymers. Exploring controlled/"living" polymerization techniques could provide even greater control over the polymer architecture, leading to materials with highly specific functionalities for advanced drug delivery applications. This guide provides a foundational framework for researchers to embark on the exploration of this promising monomer, with the ultimate goal of developing innovative solutions for pressing challenges in medicine and materials science.

References

- This compound Product Information. (n.d.).

- Free Radical Copolymerization of Acrylic Acid And 2-Ethoxyethyl Methacrylate: Synthesis, Mechanism, Characterization, Reactivity. (n.d.). Retrieved January 15, 2026, from an open-access journal of chemistry.

- Hydrogen-transfer and condensation-addition polymerizations of acrylic acid. (n.d.). Retrieved January 15, 2026, from a Royal Society of Chemistry journal.

- Michael Addition Polymerization of Trifunctional Amine and Acrylic Monomer: A Versatile Platform for Development of Biom

- Protection and polymerization of functional monomers. 12. Synthesis of well-defined poly(4-aminostyrene) by means of anionic living polymerization of 4-(N,N-bis(trimethylsilyl)amino)styrene. (n.d.). Macromolecules.

- Free-Radical Polymerization of Acrylic Acid under Extreme Reaction Conditions Mimicking Deep-Sea Hydrothermal Vents. (2017). ACS Omega.

- Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. (n.d.).

- Free-Radical Polymerization of Acrylic Acid in Benzene. (2006). Journal of Macromolecular Science: Part A - Chemistry.

- α-(Aminomethyl)acrylate: Polymerization and spontaneous post-polymerization modification of β-amino acid ester for pH- / temperature- responsive material. (n.d.).

- Continuous flow synthesis of poly(acrylic acid) via free radical polymerisation. (n.d.). Reaction Chemistry & Engineering.

- Highly Branched Polymers Based on Poly(amino acid)

- Controlled Polymeriz

- 3-(3-aminophenyl)acrylic acid | CAS# 127791-53-1 | MFCD00460112 | BB-5139503. (n.d.).

- Controlled/living radical polymerization : from synthesis to materials. (n.d.).

- Synthesis and Characterization of Poly (Acrylamide-co-Acrylic Acid)-Grafted-Poly (Styrene-co-Methyl Methacrylate) Microgels by Emulsion Polymerization. (2015).

- WO2016003978A1 - Synthesis of an acrylic polymer in flow reactor - Google P

- Preparation and Characterization of Poly(Acrylic Acid)-Based Self-Healing Hydrogel for 3D Shape Fabrication via Extrusion-Based 3D Printing. (2023). MDPI.

- Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. (n.d.). MDPI.

- Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid

- Directed synthesis of copolymers based on fluorine-containing styrene deriv

- Degradable Poly(ester amide)

- Preparation and characterization of poly(acrylic acid)-hydroxyethyl cellulose graft copolymer. (2012). PubMed.

- Biomedical Applications of Biodegradable Polymers. (n.d.). PMC - PubMed Central.

- Synthesis of acrylic copolymers and their antimicrobial screening. (n.d.). Der Pharma Chemica.

- Synthesis and characterization of novel poly(acrylamide-co-acrylic acid-co-2-hydroxy ethyl actylate) hydrogels: Mathematical approach in investigation of swelling kinetics and diffusion models. (2012). Journal of Applied Polymer Science.

- Synthesis and Characterization of Poly(Acrylamide-Co-Acrylic Acid) Flocculant Obtained by Electron Beam Irradiation. (2016).

Sources

Methodological & Application

Purification protocol for (2E)-3-(3-aminophenyl)acrylic acid

An Application Guide to the Purification of (2E)-3-(3-aminophenyl)acrylic acid by Acid-Base Extraction and Recrystallization

Authored by: A Senior Application Scientist

Abstract

This compound is a valuable bifunctional molecule, possessing both an aromatic amine and an acrylic acid moiety. Its utility as a building block in the synthesis of pharmaceuticals and advanced materials necessitates a high degree of purity. This document provides a detailed, two-stage purification protocol designed for researchers and drug development professionals. The methodology leverages the compound's amphoteric nature through a robust acid-base extraction, followed by a final polishing step via recrystallization. The rationale behind each step is explained to provide a deep understanding of the purification principles, ensuring reproducibility and high-quality outcomes.

Introduction and Purification Rationale

This compound (MW: 163.17 g/mol , Formula: C₉H₉NO₂) is a derivative of cinnamic acid and a versatile intermediate in organic synthesis.[1][2] The presence of both a basic amino group and an acidic carboxylic acid group on the same molecule defines its chemical behavior and provides a powerful handle for purification. Impurities from synthesis—such as unreacted starting materials, byproducts, or the corresponding (Z)-isomer[3]—can interfere with subsequent reactions and biological assays, making their removal critical.

This protocol is founded on two core chemical principles:

-

Differential Solubility via pH Adjustment (Acid-Base Extraction): The core of the purification relies on the ability to selectively move the target compound between an aqueous and an organic phase by altering the pH. The carboxylic acid group (-COOH) is deprotonated by a weak base to form a water-soluble carboxylate salt (-COO⁻), while neutral organic impurities remain in the organic solvent.[4][5] Subsequent acidification re-protonates the carboxylate, causing the neutral, water-insoluble product to precipitate.[6]

-

Temperature-Dependent Solubility (Recrystallization): The final purification stage uses recrystallization, a technique that separates compounds based on differences in their solubility in a given solvent at different temperatures.[7][8] By dissolving the solid in a minimal amount of hot solvent and allowing it to cool slowly, highly pure crystals of the target compound are formed, leaving trace impurities behind in the solvent.

This combined approach provides a robust and reliable method for achieving high purity, essential for demanding applications.

Experimental Workflow Overview

The purification strategy is a sequential process designed to first remove bulk impurities and then refine the product to a high-purity solid.

Caption: High-level workflow for the purification of this compound.

Detailed Purification Protocol

Part A: Purification by Acid-Base Extraction

This stage is designed to separate the acidic target compound from neutral or non-acidic impurities.

Materials & Reagents:

-

Crude this compound

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl)

-

Deionized water

-

Separatory funnel, beakers, Erlenmeyer flasks

-

pH paper

-

Büchner funnel and vacuum flask

Procedure:

-

Dissolution: Dissolve the crude solid in a suitable volume of ethyl acetate (EtOAc). A typical starting concentration is approximately 20-50 mg/mL. If the crude material does not fully dissolve, it may indicate the presence of insoluble polymeric impurities; these can be removed by a preliminary filtration.

-

Basic Extraction: Transfer the ethyl acetate solution to a separatory funnel. Add an equal volume of saturated aqueous NaHCO₃ solution. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup from CO₂ evolution.

-

Causality Explored: The weak base, NaHCO₃, is strong enough to deprotonate the carboxylic acid (pKa ~4-5) but not the aromatic amine (pKa of anilinium ion ~4.6). This selective deprotonation forms the sodium salt of the target compound, rendering it soluble in the aqueous phase. Neutral impurities remain in the organic EtOAc layer.[5][9]

-

-

Phase Separation: Allow the layers to fully separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

-